molecular formula C10H19N3S B3285603 3-(Octylthio)-4h-1,2,4-triazole CAS No. 80755-99-3

3-(Octylthio)-4h-1,2,4-triazole

Cat. No.: B3285603
CAS No.: 80755-99-3
M. Wt: 213.35 g/mol
InChI Key: KFBKNAOPZZGVQT-UHFFFAOYSA-N
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Description

3-(Octylthio)-4h-1,2,4-triazole: is a heterocyclic compound containing a triazole ring substituted with an octylthio group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the octylthio group enhances the compound’s lipophilicity, making it a valuable candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octylthio)-4h-1,2,4-triazole typically involves the reaction of 4h-1,2,4-triazole with an octylthiol derivative. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Octylthio)-4h-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the octylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Electrophilic or nucleophilic reagents such as alkyl halides, acyl chlorides, or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-(Octylthio)-4h-1,2,4-triazole is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral activities. Its ability to interact with biological targets makes it a promising candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antifungal agent. Triazole derivatives are known for their efficacy against fungal infections, and the octylthio substitution may enhance its activity and bioavailability.

Industry: In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in lubricants

Mechanism of Action

The mechanism of action of 3-(Octylthio)-4h-1,2,4-triazole involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The compound may also disrupt cell membrane integrity, further contributing to its antimicrobial effects.

In medicinal applications, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

    1,2,3-Triazole: Another triazole derivative with different substitution patterns.

    4-Methyl-1,2,4-triazole: A triazole derivative with a methyl group instead of an octylthio group.

    3-(Phenylthio)-4h-1,2,4-triazole: A similar compound with a phenylthio group instead of an octylthio group.

Comparison: 3-(Octylthio)-4h-1,2,4-triazole is unique due to the presence of the octylthio group, which enhances its lipophilicity and potentially its biological activity. Compared to other triazole derivatives, it may exhibit different pharmacokinetic properties and interactions with biological targets. The octylthio substitution also makes it more suitable for applications requiring hydrophobic interactions, such as in industrial lubricants and corrosion inhibitors.

Properties

IUPAC Name

5-octylsulfanyl-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3S/c1-2-3-4-5-6-7-8-14-10-11-9-12-13-10/h9H,2-8H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBKNAOPZZGVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303437
Record name 5-(Octylthio)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80755-99-3
Record name 5-(Octylthio)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80755-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Octylthio)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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